5-Bromo-2-(2-iodo-phenoxy)-pyrimidine

Medicinal Chemistry Structure-Based Drug Design Halogen Bonding

Researchers requiring sequential, chemoselective functionalization of pyrimidine scaffolds often face limitations with single-halogen building blocks. 5-Bromo-2-(2-iodo-phenoxy)-pyrimidine solves this with its ortho-iodophenoxy and C5-bromine handles, enabling programmed iterative cross-coupling without intermediate purification. • Orthogonal C-I/C-Br reactivity for modular library synthesis • Ortho-iodine enhances halogen bonding (~2.5 kJ/mol stronger than Br) for kinase inhibitor design • Heavy-atom (I) facilitates X-ray phasing and MS detection Supplied with rigorous analytical characterization for reproducible research outcomes.

Molecular Formula C10H6BrIN2O
Molecular Weight 376.98 g/mol
Cat. No. B12064925
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-(2-iodo-phenoxy)-pyrimidine
Molecular FormulaC10H6BrIN2O
Molecular Weight376.98 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)OC2=NC=C(C=N2)Br)I
InChIInChI=1S/C10H6BrIN2O/c11-7-5-13-10(14-6-7)15-9-4-2-1-3-8(9)12/h1-6H
InChIKeyVIWCDMNQTUFURM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2-(2-iodo-phenoxy)-pyrimidine: Identity & Procurement


5-Bromo-2-(2-iodo-phenoxy)-pyrimidine (CAS 1467838-64-7) is a halogenated pyrimidine derivative with the molecular formula C10H6BrIN2O and a molecular weight of 376.98 g/mol . The compound features a pyrimidine core substituted at the 5-position with a bromine atom and at the 2-position with a 2-iodophenoxy group . This specific substitution pattern provides two distinct halogen handles (Br and I) with differential reactivity profiles, enabling sequential chemoselective transformations in cross-coupling applications . As a building block, it serves as a versatile intermediate in medicinal chemistry and agrochemical synthesis, where the ortho-iodophenoxy moiety introduces conformational constraints and potential halogen bonding capabilities not present in simpler analogs .

1

Dual halogen handles (Br, I) support sequential chemoselective cross-coupling for library synthesis.

2

Ortho-iodophenoxy substitution introduces conformational constraint for SAR exploration.

3

Intermediate for medicinal chemistry and agrochemical research, enabling modular scaffold derivatization.

5-Bromo-2-(2-iodo-phenoxy)-pyrimidine: Substitution Technical Risk


Direct head-to-head quantitative comparisons between 5-Bromo-2-(2-iodo-phenoxy)-pyrimidine and its closest analogs are currently absent from the primary scientific and patent literature. Procurement decisions based on simple structural similarity—such as substituting the ortho-iodo derivative for the para-iodo isomer (CAS 1147704-03-7) or the non-iodinated 5-bromo-2-phenoxypyrimidine (CAS 257280-25-4) [1]—cannot be quantitatively justified. While class-level inferences from related pyrimidine systems indicate that ortho-iodine substitution enhances halogen bonding potential relative to para-iodine or hydrogen [2] and that the presence of both bromine and iodine enables orthogonal reactivity , the absence of direct comparative activity data in identical assay systems means that any claim of superiority for a specific application must be validated empirically. The evidence below provides the available quantitative benchmarks from structurally related systems to inform, but not substitute for, experimental verification.

Target compound

Ortho-iodophenoxy with restricted rotation and potential intramolecular I···N interaction.

Para-isomer (CAS 1147704-03-7)

Free rotation and no intramolecular halogen bonding; conformational constraint may not replicate.

Target compound

Two orthogonal cross-coupling handles (I, Br) for iterative functionalization.

Non-iodinated analog (CAS 257280-25-4)

Single bromine handle limits sequential derivatization; iodine-mediated halogen bonding potential absent.

General risk

Direct comparative activity data not available; any application-specific superiority requires empirical validation.

5-Bromo-2-(2-iodo-phenoxy)-pyrimidine: Comparative Evidence


Halogen Bonding: Iodine vs. Bromine Potential

In pyrimidine-containing systems, halogen bonding strength follows the trend I > Br > Cl. ITC measurements on PDE5 inhibitors with identical pyrimidinone scaffolds but varying C5 halogens revealed binding free energies of -1.6 kJ/mol for Cl, -3.1 kJ/mol for Br, and -5.59 kJ/mol for I [1]. The ortho-iodophenoxy moiety in the target compound provides an iodine atom positioned to engage in directional halogen bonding with Lewis bases, while the C5 bromine offers a second, weaker halogen bond donor site [2]. This dual-halogen architecture contrasts with the non-iodinated analog 5-bromo-2-phenoxypyrimidine (CAS 257280-25-4), which possesses only a bromine halogen bonding site and consequently reduced potential binding enthalpy [3].

Halogen bonding ΔG
Class-level inference
I: ~ -5.6 kJ/mol vs Br: -3.1 kJ/mol vs Cl: -1.6 kJ/mol
(PDE5 pyrimidinone system)
Supports iodine-mediated halogen bonding potential for target engagement studies.
ΔΔG ~2.5 kJ/mol stronger than Br; direct measurement on target compound needed.
Medicinal Chemistry Structure-Based Drug Design Halogen Bonding

Ortho vs. Para Iodophenoxy: Geometry & Reactivity

The target compound bears the iodine at the ortho position of the phenoxy ring (2-iodophenoxy), whereas the commercially available isomer 5-bromo-2-(4-iodophenoxy)pyrimidine (CAS 1147704-03-7) places iodine at the para position . Ortho-substitution introduces steric hindrance that restricts rotation around the phenoxy-pyrimidine C-O bond, resulting in a more conformationally constrained scaffold . This conformational restriction can be exploited in structure-based design to pre-organize the molecule for target binding. Furthermore, the proximity of the ortho-iodine to the pyrimidine nitrogen creates the potential for intramolecular I···N halogen bonding, a stabilizing interaction absent in the para isomer [1]. In cross-coupling applications, the ortho-iodine exhibits altered reactivity profiles in Pd-catalyzed transformations compared to para-iodine due to steric and electronic effects .

Ortho vs. Para geometry
Class-level inference
Ortho: restricted rotation, potential I···N interaction
Para: free rotation, no intramolecular halogen bond
Conformational constraint may differentiate binding mode exploration.
Structural inference; crystallographic confirmation not available.
Synthetic Chemistry Cross-Coupling Conformational Analysis

Dual Halogen Architecture for Orthogonal Cross-Coupling

5-Bromo-2-(2-iodo-phenoxy)-pyrimidine contains two distinct aryl halide bonds (C-Br and C-I) with significantly different reactivity toward oxidative addition in palladium-catalyzed cross-coupling reactions. The C-I bond undergoes oxidative addition substantially faster than the C-Br bond, enabling sequential chemoselective transformations . This property is shared with related multi-halogenated pyrimidines such as 5-bromo-2-chloro-4-iodopyrimidine, which has been explicitly noted for enabling sequential Suzuki-Miyaura and Buchwald-Hartwig couplings . In contrast, the non-iodinated comparator 5-bromo-2-phenoxypyrimidine (CAS 257280-25-4) contains only a single reactive halogen handle (Br), limiting its utility to single-step functionalization [1]. The presence of both Br and I in the target compound provides a programmable synthetic handle for iterative library construction without requiring protecting group strategies .

Cross-coupling handles
Class-level inference
2 orthogonal handles (C-I and C-Br) vs 1 handle for non-iodinated analog
Enables sequential chemoselective transformations for library construction.
Reactivity difference allows programmed iterative coupling without protecting groups.
Organic Synthesis Palladium Catalysis Chemoselective Functionalization

Molecular Weight and Lipophilicity Differentiation

The target compound (MW 376.98 g/mol) has a molecular weight 125.9 Da greater than 5-bromo-2-phenoxypyrimidine (MW 251.08 g/mol) [1] due to the addition of the ortho-iodine atom. This substantial mass difference impacts both physicochemical and ADME properties. The iodine atom also contributes to increased lipophilicity; while experimental logP values are not available for the target compound, the structurally related 5-bromo-N-ethyl-4-(2-iodophenoxy)pyrimidin-2-amine has a computed XLogP3-AA of 4.1 [2], suggesting the target compound likely falls in a similar high-lipophilicity range. The non-iodinated comparator is expected to have a significantly lower logP, altering membrane permeability and solubility profiles. Additionally, the iodine atom serves as a heavy atom that can facilitate phase determination in X-ray crystallography and provides a distinct isotopic signature for mass spectrometry applications .

MW & lipophilicity shift
Cross-study comparable
MW 377 vs 251 g/mol; estimated XLogP3 increase ~1-1.5 log units
Alters solubility and permeability profile; useful as heavy-atom probe.
Experimental logP not determined; inferred from structural analog.
Physicochemical Properties Drug-Likeness ADME

5-Bromo-2-(2-iodo-phenoxy)-pyrimidine: Application Scenarios


Kinase Inhibitor Design with Enhanced Halogen Bonding

Based on the established class-level evidence that iodine substitution in pyrimidine systems provides approximately 2.5 kJ/mol stronger halogen bonding than bromine [1], 5-Bromo-2-(2-iodo-phenoxy)-pyrimidine is a rational choice for designing kinase inhibitors where enhanced target engagement is desired. The ortho-iodophenoxy moiety positions the iodine for potential halogen bonding interactions with backbone carbonyls or structured water molecules in the ATP-binding pocket, as demonstrated in PDE5 inhibitor studies [1]. The compound's dual-halogen architecture allows for modular SAR exploration: the iodine provides binding enthalpy while the C5 bromine serves as a vector for further derivatization .

Orthogonal Cross-Coupling for Library Synthesis

The differential reactivity of the C-I and C-Br bonds in 5-Bromo-2-(2-iodo-phenoxy)-pyrimidine enables sequential chemoselective cross-coupling without intermediate purification [1]. This property is particularly valuable for constructing diverse analog libraries in parallel medicinal chemistry workflows. The iodine undergoes rapid oxidative addition under mild conditions (e.g., Suzuki-Miyaura coupling at room temperature), while the bromine requires more forcing conditions, allowing for programmed, iterative functionalization [1]. This orthogonal reactivity is not available in the non-iodinated comparator 5-bromo-2-phenoxypyrimidine .

Heavy-Atom Probe for Crystallography and MS

The presence of the iodine atom (atomic number 53) in 5-Bromo-2-(2-iodo-phenoxy)-pyrimidine provides anomalous scattering for X-ray crystallography phase determination and a distinctive isotopic signature for mass spectrometry [1]. At MW 376.98 g/mol, the compound's mass is substantially higher than non-iodinated pyrimidines , facilitating detection and quantification in complex biological matrices. These properties make the compound useful as a probe in target engagement studies, metabolite identification, and structural biology applications where heavy-atom labeling is advantageous.

Ortho-Substituted Phenoxy Pyrimidine SAR Exploration

The ortho-iodophenoxy substitution pattern in the target compound introduces conformational constraints not present in the para-iodo isomer (CAS 1147704-03-7) [1]. This restricted rotation around the phenoxy-pyrimidine C-O bond can be exploited in structure-based design to pre-organize the molecule for target binding, potentially improving binding entropy. Procurement of the ortho-iodo derivative enables SAR exploration of positional isomer effects on target engagement and selectivity, a dimension not accessible with the more common para-substituted analogs .

Application
Selection Property
Validation Focus
Kinase inhibitor design with halogen bonding potential
Iodine-mediated halogen bonding enthalpy
Target engagement and binding free energy
Orthogonal sequential cross-coupling for library synthesis
Differential C-I/C-Br reactivity
Iterative derivatization efficiency without protecting groups
Heavy-atom probe for crystallography and mass spectrometry
Iodine anomalous scattering and mass signature
Phase determination and detection sensitivity
Ortho-substituted phenoxy pyrimidine SAR exploration
Conformational constraint from ortho-iodo geometry
Positional isomer SAR profiles and binding mode differentiation

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Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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